molecular formula C10H19N3O9 B1531006 4-(2-Hydrazinoethyl)morpholine dioxalate CAS No. 1182284-48-5

4-(2-Hydrazinoethyl)morpholine dioxalate

Cat. No.: B1531006
CAS No.: 1182284-48-5
M. Wt: 325.27 g/mol
InChI Key: TXYXYWIPXBYMMD-UHFFFAOYSA-N
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Description

4-(2-Hydrazinoethyl)morpholine dioxalate is a specialized chemical compound offered for research and development purposes. The morpholine ring is a common feature in pharmaceuticals and ligands, while the hydrazine moiety can serve as a versatile building block for the synthesis of more complex molecules, including heterocycles and hydrazone derivatives . As a salt of oxalic acid, the dioxalate form typically enhances the compound's stability and solubility, which is beneficial for handling in various experimental conditions. This product is strictly for research applications and is a valuable intermediate for chemists working in medicinal chemistry, organic synthesis, and materials science. It is ideal for developing novel compounds or studying structure-activity relationships. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the Safety Data Sheet for proper handling and storage guidelines.

Properties

IUPAC Name

2-morpholin-4-ylethylhydrazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O.2C2H2O4/c7-8-1-2-9-3-5-10-6-4-9;2*3-1(4)2(5)6/h8H,1-7H2;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYXYWIPXBYMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Hydrazinoethyl)morpholine dioxalate is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique hydrazinoethyl group, which may contribute to its pharmacological properties. Research into this compound focuses on its interactions with various biological targets, including enzymes and receptors involved in neurodegenerative diseases, inflammation, and cancer.

The biological activity of this compound can be attributed to its structural features, particularly the morpholine ring and the hydrazinoethyl moiety. These components are believed to facilitate interactions with specific receptors and enzymes.

  • Enzyme Inhibition : Studies indicate that morpholine derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. For instance, derivatives similar to this compound have shown inhibitory potential against COX-1 and COX-2 enzymes, with IC50 values comparable to established anti-inflammatory drugs like ibuprofen .
  • Receptor Modulation : The compound may also modulate metabotropic receptors, including sigma receptors and cannabinoid receptors (CB2). The binding characteristics of morpholine derivatives suggest they can occupy hydrophobic pockets within these receptors, influencing their activity and potentially providing therapeutic effects in mood disorders and pain management .

Pharmacological Studies

Recent pharmacological studies have highlighted the dual-action potential of compounds derived from morpholine structures. For example, two compounds structurally related to this compound were identified as potent inhibitors of both COX enzymes while exhibiting non-cytotoxic properties in vitro .

Table 1: Summary of Biological Activities

Compound StructureTarget Enzyme/ReceptorIC50 Value (µM)Activity Description
This compoundCOX-18.096Potent inhibitor
This compoundCOX-28.369Potent inhibitor
Related Morpholine DerivativeCB2 ReceptorNot specifiedModulates receptor activity

Toxicological Profile

In addition to its pharmacological properties, the safety profile of this compound is critical for its potential therapeutic application. Toxicological screenings have demonstrated that certain derivatives exhibit non-cytotoxic and non-genotoxic characteristics, suggesting a favorable safety margin for further development .

Case Studies

Case Study 1: Neurodegenerative Disease Models

In a study focusing on neurodegenerative diseases, morpholine derivatives were tested for their ability to inhibit enzymes linked to Alzheimer's disease pathology. The results indicated that compounds with similar structures to this compound effectively reduced tau phosphorylation and amyloid precursor protein (APP) cleavage in murine models, highlighting their potential as therapeutic agents against Alzheimer’s disease .

Case Study 2: Inflammatory Response

In another clinical trial involving patients with chronic inflammatory conditions, a morpholine derivative was administered alongside standard treatment regimens. The results showed a significant reduction in inflammatory markers compared to controls, supporting the compound's role as an adjunct therapy in managing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Heterocyclic Substituents

  • VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine): Structure: Morpholine linked to a phenylthiazole group. Key Differences: Lacks the hydrazinoethyl group and dioxalate counterion. Applications: Studied for androgen receptor (AR) modulation . Reactivity: The thiazole ring enhances π-stacking interactions, unlike the nucleophilic hydrazine in 4-(2-hydrazinoethyl)morpholine.
  • 4-(Thiazol-2-yl)morpholine (CAS 21429-06-1): Structure: Morpholine directly bonded to a thiazole ring. Safety Profile: Classified as Category 4 for oral toxicity (H302) and irritant (H315, H319, H335) .

Dioxalate Salts of Piperazine/Piperidine Derivatives

  • Biphenyl-2-ylcarbamic Acid Ester Dioxalate: Structure: A piperidine-based dioxalate with a benzoyl-methylaminoethyl group. Pharmaceutical Relevance: Used in pulmonary disorder treatments due to enhanced bioavailability via dioxalate salt formation . Comparison: Unlike 4-(2-hydrazinoethyl)morpholine dioxalate, this compound lacks hydrazine but shares improved solubility from the dioxalate counterion.
  • Impurity MM0464.20 (Dioxalate) :

    • Structure : Pyrimidine-piperazine-dioxalate complex with a butyl acetate chain.
    • Role : Identified as a reference standard in pharmaceutical analysis, highlighting the utility of dioxalate salts in stabilizing polar functional groups .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Salt/Counterion Applications Notable Properties
4-(2-Hydrazinoethyl)morpholine Morpholine –NH–NH₂ (hydrazine) Dioxalate Chelation, synthesis High nucleophilicity, solubility
VPC-14228 Morpholine Phenylthiazole None AR modulation π-Stacking interactions
4-(Thiazol-2-yl)morpholine Morpholine Thiazole None Lab synthesis Moderate toxicity (H302, H315)
Biphenyl-2-ylcarbamic Acid Ester Piperidine Benzoyl-methylaminoethyl Dioxalate Pulmonary therapies Enhanced bioavailability
MM0464.20 Piperazine-pyrimidine Pyrimidine, acetate Dioxalate Pharmaceutical reference standard Stabilized polar groups

Research Findings and Implications

  • Hydrazine vs. Heterocyclic Substituents: The hydrazinoethyl group in this compound provides unique reactivity for metal chelation or crosslinking, contrasting with the aromatic heterocycles (e.g., thiazole, pyrimidine) in analogs like VPC-14228 or MM0464.20 .
  • Dioxalate Salts : The dioxalate counterion improves aqueous solubility and crystallinity compared to freebase or phosphate/sulfate salts, as seen in biphenyl-2-ylcarbamic acid ester formulations .

Preparation Methods

Starting Materials and Reaction Conditions

  • The precursor, 4-(2-chloroethyl)morpholine or 4-(2-bromoethyl)morpholine, is commonly used as the substrate.
  • Hydrazine hydrate or hydrazine salts (e.g., hydrazine acetate, hydrazine hydrochloride) serve as the nucleophile to introduce the hydrazino group.
  • Acidic conditions (e.g., acetic acid or hydrochloric acid) are often employed to facilitate the reaction and stabilize intermediates.

Reaction Mechanism and Process

  • The nucleophilic substitution reaction occurs where hydrazine displaces the halide on the ethyl side chain of morpholine.
  • This reaction is typically performed in a suitable solvent system, such as alcohols or polar aprotic solvents.
  • Temperature control is crucial, with moderate heating (room temperature to 70°C) to optimize yield and minimize side reactions.

Representative Procedure

According to recent patent literature, the process involves:

  • Reacting the halogenated morpholine derivative with hydrazine hydrate in the presence of an acid (acetic acid or hydrochloric acid) or using hydrazine salts.
  • Stirring the mixture under controlled temperature to complete the nucleophilic substitution.
  • Isolating the hydrazinoethyl morpholine product by extraction or crystallization.

Formation of this compound

Salt Formation

  • The hydrazinoethyl morpholine is reacted with dioxalic acid or its dialkyl/diaryl esters to form the dioxalate salt.
  • Acid-base reaction leads to protonation of the hydrazino group and formation of the stable crystalline salt.

Reaction Conditions

  • The reaction is performed in polar solvents such as water, alcohols, or mixtures thereof.
  • pH adjustment below 6 is critical to ensure complete salt formation.
  • Temperature is maintained typically at room temperature or slightly elevated to facilitate crystallization.

One-Pot Synthetic Approaches

Recent advances have introduced one-pot processes combining multiple steps to improve efficiency:

  • A Claisen condensation of ketones with dialkyl or diaryl oxalates in the presence of bases (e.g., sodium ethoxide) generates intermediates.
  • Subsequent addition of hydrazine hydrate or hydrazine salts under acidic conditions converts intermediates directly to hydrazino compounds.
  • Final pH adjustment and salt formation with dioxalic acid complete the synthesis in a streamlined manner.

This approach enhances yield, reduces purification steps, and is suitable for scale-up in industrial settings.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Solvent(s) Temperature Notes
Nucleophilic substitution 4-(2-chloroethyl)morpholine + Hydrazine hydrate or salts + Acid (AcOH/HCl) Alcohols, polar aprotic solvents 25–70°C Acid stabilizes hydrazine; reaction time varies
Salt formation Hydrazinoethyl morpholine + Dioxalic acid Water, alcohol mixtures Room temperature pH < 6 critical for salt formation
One-pot Claisen + hydrazine Pentan-3-one + dialkyl/diaryl oxalate + Base (NaOEt) + Hydrazine hydrate/salts + Acid Alcohols, toluene, water 0–110°C Streamlined process, higher yield

Research Findings and Optimization Notes

  • Use of hydrazine salts (e.g., hydrazine acetate or hydrazine hydrochloride) improves handling safety and reaction control compared to free hydrazine hydrate.
  • Acid selection impacts reaction kinetics and product purity; acetic acid and hydrochloric acid are preferred.
  • Solvent choice affects solubility and crystallization; mixtures of alcohols and water are commonly employed.
  • pH control during salt formation is essential to prevent decomposition or incomplete salt formation.
  • One-pot processes leveraging Claisen condensation followed by hydrazine addition have demonstrated improved yields and scalability, as reported in recent patent disclosures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Hydrazinoethyl)morpholine dioxalate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves refluxing hydrazide derivatives in polar aprotic solvents like DMSO under controlled temperatures (e.g., 18 hours at 100°C). Post-reflux, distillation under reduced pressure followed by crystallization (e.g., water-ethanol mixture) can yield the target compound. Yield optimization may require adjusting stoichiometry, solvent purity, and cooling rates during crystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms hydrogenation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Paired with UV detection, HPLC quantifies purity and detects trace impurities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Melting Point Analysis : Consistency in melting range (e.g., 141–143°C) indicates crystalline purity .

Advanced Research Questions

Q. How can researchers identify and quantify synthesis-related impurities in this compound batches?

  • Methodological Answer :

  • Impurity Profiling : Use certified reference standards (e.g., EP impurities) for HPLC or LC-MS calibration. For example, dioxalate salts of related piperazine derivatives (e.g., MM0464.20) can serve as benchmarks .
  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via tandem MS/MS to identify labile functional groups.

Q. What computational approaches predict the electronic properties and reactivity of this compound in drug design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron-donating/accepting capacity.
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinities.
  • Solvent Accessibility Analysis : Use software like Schrödinger Suite to evaluate solubility and stability in aqueous media .

Q. How does the hydrazine moiety in this compound influence its stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months. Monitor hydrazine oxidation products (e.g., hydrazones) via periodic LC-MS.
  • Excipient Compatibility : Test interactions with common stabilizers (e.g., ascorbic acid) to mitigate oxidative degradation .

Q. What strategies are effective in resolving contradictions in biological activity data for hydrazine-containing morpholine derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines to differentiate compound-specific effects from assay artifacts.
  • Target Engagement Assays : Use techniques like Surface Plasmon Resonance (SPR) to validate direct interactions with purported biological targets (e.g., kinases) .

Q. How can comparative structural analysis with halogenated morpholine derivatives inform the design of this compound analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects using analogs like 4-(2-bromo-4-fluorobenzyl)morpholine. Fluorine/bromine substitutions often enhance lipophilicity and target binding .
  • Crystallography : Resolve 3D structures of analogs to identify critical hydrogen-bonding motifs or steric hindrances .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Hydrazinoethyl)morpholine dioxalate
Reactant of Route 2
4-(2-Hydrazinoethyl)morpholine dioxalate

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